
14-Deoxy-11,12-didehydroandrographiside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Deoxy-11,12-didehydroandrographolide is a major bitter diterpene lactone component, isolated from Andrographis paniculata. It is commonly used for the treatment of fever and infectious fever-causing diseases .
Synthesis Analysis
14-Deoxy-11,12-didehydroandrographolide (AND2), an analogue of andrographolide, showed more potent cytotoxicity against human promonocytic leukemia (THP-1) cells than adherent cancer cell lines. In a study, AND2 was isolated from the plant Andrographis paniculata and it was characterized .Molecular Structure Analysis
The molecular structure of 14-Deoxy-11,12-didehydroandrographolide was elucidated in anaesthetised Sprague-Dawley (SD) rats and isolated rat right atria .Chemical Reactions Analysis
14-Deoxy-11,12-didehydroandrographolide has been found to inhibit proliferation and induce GSH-dependent cell death of human promonocytic leukemic cells .Applications De Recherche Scientifique
Hepatic Protection and Steatohepatitis Treatment
deAND has been identified as a bioactive phytonutrient with potential therapeutic effects on fatty liver disease. In studies involving mice fed a high-fat and high-cholesterol diet, deAND supplementation reduced plasma alanine aminotransferase activity and hepatic cholesterol accumulation. It also exhibited antioxidant and anti-inflammatory activities, which are crucial in mitigating liver injury and steatohepatitis .
Anticancer Activity Against Leukemia
Research has demonstrated that deAND exhibits potent cytotoxicity against human promonocytic leukemia cells. It induces a redox-mediated cell death and has been found to be more effective against leukemia cells compared to other cancer cell lines. This suggests a promising application of deAND in developing treatments for leukemia .
Analytical Reference Standard
In the field of analytical chemistry, deAND serves as an analytical reference standard. It is used in the high-performance liquid chromatography technique to analyze plant materials and commercial products derived from Andrographis paniculata .
Induction of Non-Apoptotic Cell Death in Breast Carcinoma
deAND has been shown to elicit non-apoptotic cell death in T-47D breast carcinoma cells. This indicates its potential as a therapeutic agent in treating breast cancer by triggering alternative cell death pathways .
Antioxidant Properties
deAND has been associated with increased expression of nuclear factor erythroid 2-related factor 2 (Nrf2) mRNA and upregulation of antioxidant enzymes. This suggests its role in combating oxidative stress, which is a contributing factor in various chronic diseases .
Anti-Inflammatory Applications
The compound’s ability to suppress inflammatory markers like tumor nuclear factor-α and interleukin-1β protein levels points to its potential use in managing inflammatory conditions .
Mécanisme D'action
Target of Action
14-Deoxy-11,12-didehydroandrographiside (AND2), an analogue of andrographolide, has shown potent cytotoxicity against human promonocytic leukemia (THP-1) cells . It is isolated from the plant Andrographis paniculata . The primary targets of AND2 are these cancerous cells, particularly those in leukemia .
Mode of Action
AND2 interacts with its targets by inhibiting proliferation and inducing cell death . This cytotoxicity is reversed by glutathione (GSH) pretreatment , suggesting that AND2’s mode of action involves the manipulation of intracellular GSH levels .
Biochemical Pathways
AND2 affects the redox status of THP-1 cells by decreasing the GSH content . This leads to a redox-mediated cell death . Furthermore, AND2 temporarily increases the expression of procaspase-3 during treatment , indicating that it may also influence the caspase pathway.
Pharmacokinetics
Its ability to affect intracellular gsh levels and induce cell death suggests that it can penetrate cell membranes and interact with intracellular targets
Result of Action
AND2’s action results in the inhibition of proliferation and induction of cell death in THP-1 cells . It decreases the GSH content in these cells, leading to redox-mediated cell death . Additionally, it temporarily increases the expression of procaspase-3 , which may lead to apoptosis.
Action Environment
The action of AND2 is influenced by the presence of GSH, as GSH pretreatment can reverse AND2’s cytotoxicity . This suggests that the compound’s action, efficacy, and stability may be influenced by the redox environment within the cell
Safety and Hazards
Orientations Futures
The study encourages the preclinical testing of 14-Deoxy-11,12-didehydroandrographolide against promonocytic leukemia cells in combination with small molecules that directly activate procaspase-3 to caspase-3 . It may also ameliorate high-fat and high-cholesterol diet-induced steatohepatitis and liver injury by increasing antioxidant and anti-inflammatory activities .
Propriétés
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGVWTQBNFFGTG-XCMZMCRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Deoxy-11,12-didehydroandrographiside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)

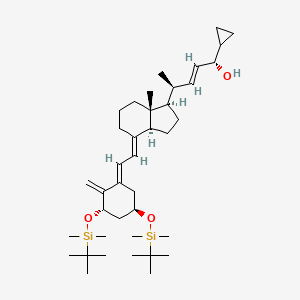

![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)
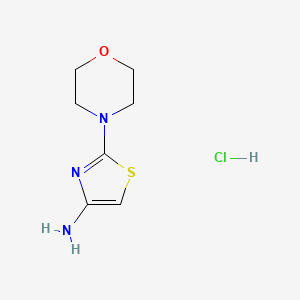

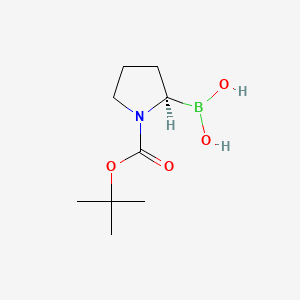
![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)
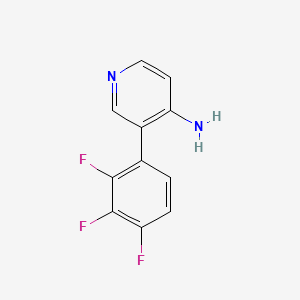
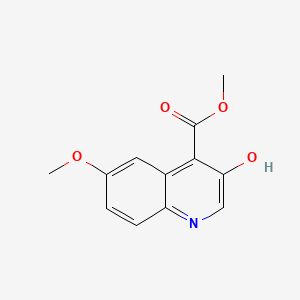

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)